2-(4-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide
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Overview
Description
2-(4-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide is an organic compound that features a chlorophenyl group, a pyrrolidinyl group, and a pyrimidinyl group
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrrolidinyl group: This step involves the attachment of the pyrrolidinyl group to the pyrimidine ring, often through nucleophilic substitution reactions.
Attachment of the chlorophenyl group: The chlorophenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2-(4-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles .
Scientific Research Applications
2-(4-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide include:
2-(4-(4-Chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide: This compound shares a similar structure but has an oxopyrrolidinyl group instead of a pyrrolidinyl group.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound has a piperazinyl group and is studied for its serotonin reuptake inhibition activity.
Properties
Molecular Formula |
C16H17ClN4O |
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Molecular Weight |
316.78 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C16H17ClN4O/c17-13-5-3-12(4-6-13)9-15(22)20-14-10-18-16(19-11-14)21-7-1-2-8-21/h3-6,10-11H,1-2,7-9H2,(H,20,22) |
InChI Key |
INSYLMKTBGXCBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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